molecular formula C10H23Cl2N3 B2734899 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride CAS No. 2416229-45-1

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride

Cat. No. B2734899
CAS RN: 2416229-45-1
M. Wt: 256.22
InChI Key: GOJZQFAKBDQWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic organic compound and can be used as a pharmaceutical intermediate . It is not intended for human or veterinary use but for research purposes only.


Molecular Structure Analysis

The molecular formula of this compound is C10H24Cl3N3 and its molecular weight is 292.68 . The InChI code is 1S/C10H21N3.3ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;;/h9-10H,2-8,11H2,1H3;3*1H .

It is stored at room temperature . The compound is stable under normal conditions .

Scientific Research Applications

1. Carcinogenic Heterocyclic Amines in Diet

Research has explored the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet, highlighting the human exposure to these compounds through food. Such studies underscore the importance of understanding the metabolic and health implications of exposure to various amines, including potentially those structurally related to "3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine; dihydrochloride" (Ushiyama et al., 1991).

2. MDMA and Serotonin Releasing Agents

Research comparing the reinforcing, subjective, and physiological effects of MDMA with other compounds, such as d-amphetamine and metachlorophenylpiperazine (mCPP), provides insights into the pharmacological and psychological impacts of various psychoactive substances. This research can inform the development and application of new therapeutic compounds or help understand the mechanisms of action of existing drugs (Tancer & Johanson, 2003).

3. Drug-Induced Parkinsonism

Studies on the effects of specific meperidine analogs, such as 4-propyloxy-4-phenyl-N-methylpiperidine, on inducing parkinsonism highlight the neurological risks associated with certain chemical compounds. These findings are crucial for drug safety evaluations and understanding the neurological impact of various substances (Davis et al., 1979).

4. Interactions with Drug Testing

Research on how trazodone, meta-chlorophenylpiperazine (an hallucinogenic drug and trazodone metabolite), and the hallucinogen trifluoromethylphenylpiperazine cross-react with drug testing assays emphasizes the complexity of interpreting drug tests and the need for accurate identification of substances in clinical and forensic settings (Logan et al., 2010).

5. Antifibrinolytic Properties of Amino Methyl Cyclohexane Carboxylic Acid

The exploration of the antifibrinolytic properties of amino methyl cyclohexane carboxylic acid and its isomers, such as AMCA, in clinical settings provides an example of how specific chemical compounds are investigated for therapeutic applications, particularly in controlling bleeding and fibrinolysis (Andersson et al., 2009).

Safety and Hazards

The compound is classified as potentially harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;/h9-10H,2-8,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZSHJHBKDNXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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